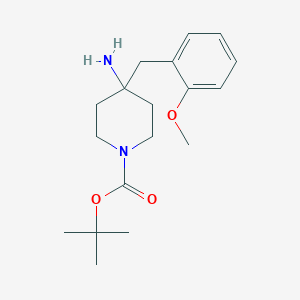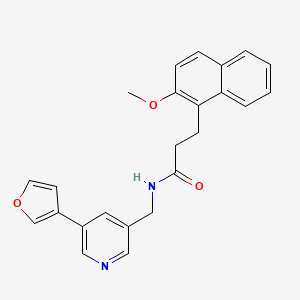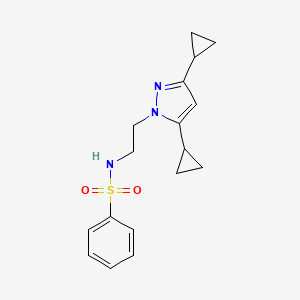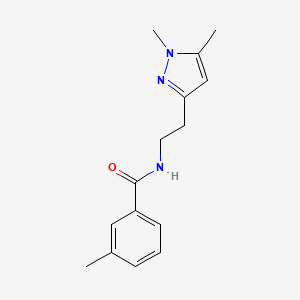
1-ethyl-1H-1,2,3-Triazole-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-ethyl-1H-1,2,3-Triazole-4-methanol" is not directly mentioned in the provided papers. However, the papers do discuss various triazole derivatives, which are compounds that include the 1,2,3-triazole ring, a five-membered ring consisting of three nitrogen atoms and two carbon atoms. Triazoles are known for their various applications in medicinal chemistry due to their biological activities .
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through "click chemistry," which involves the reaction of organic azides with terminal alkynes. One paper describes an efficient synthesis of a triazole derivative by treating ethyl diazoacetate with aryl imines in the presence of a base, leading to fully substituted 1,2,3-triazoles . Another paper details the synthesis of novel 1H-benzo[d][1,2,3]triazoles by condensation reactions, which are characterized by IR and PMR analysis .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of the 1,2,3-triazole ring. In one study, the molecular structure of a polypeptide bearing 1,2,3-triazole linkages is confirmed by 1H NMR and Fourier transform infrared (FTIR) analysis . Another study confirms the structures of new 1H-1,2,4-triazole alcohol derivatives using 1H NMR, 13C NMR, MS, and elemental analyses .
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives can be inferred from their functional groups. The presence of a 4-carboxy group in one of the synthesized compounds is noted to be advantageous as it can be easily transformed into other functional groups, suggesting potential for further chemical modifications . The reactivity of triazole derivatives with methanol is also observed, leading to the methylation of hydroxyl groups in some compounds .
Physical and Chemical Properties Analysis
Triazole derivatives exhibit a range of physical and chemical properties. For instance, ionic polypeptides bearing 1,2,3-triazole linkages demonstrate thermoresponsive properties in methanol or ethanol/water solvent mixtures, with phase transition temperatures influenced by factors such as main-chain length and polymer concentration . The intermolecular interactions and hydrogen bonding patterns of triazene derivatives are also studied, revealing the formation of dimers and the presence of weak C—H⋯π interactions .
科学的研究の応用
Reaction Kinetics and Solvent Influence : Pevzner, Samarenko, and Bagal (1972) studied the kinetics of the reaction of a triazole derivative with methoxy and ethoxy anions in alcohols, demonstrating a linear dependence between rate constants and the pK values for the autoprotolysis of water, methanol, and ethanol (Pevzner, Samarenko, & Bagal, 1972).
Spectral Properties in Photolysis : Nagawa, Goto, Honda, and Nakanishi (1989) investigated the spectral properties of new heteroaromatic system compounds, indolo[6,7-g]indoles, derived from the photolysis of triazole compounds in methanol, suggesting strong intramolecular hydrogen bonding (Nagawa, Goto, Honda, & Nakanishi, 1989).
Catalysis in Cycloaddition Reactions : A study by Ozcubukcu, Ozkal, Jimeno, and Pericàs (2009) presented a tris(triazolyl)methanol-Cu(I) complex as a highly effective catalyst for Huisgen 1,3-dipolar cycloaddition, demonstrating low catalyst loadings and short reaction times (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Corrosion Inhibition : Ma, Qi, He, Tang, and Lu (2017) explored the use of triazole derivatives as corrosion inhibitors for mild steel in acidic medium. Their study found that these compounds can effectively inhibit corrosion by adsorbing on the steel surface (Ma, Qi, He, Tang, & Lu, 2017).
Structural Analysis and Tetrel Bonding : Ahmed, Yasin, Aziz, Khan, Tahir, Gil, and Frontera (2020) synthesized triazole derivatives featuring an α-ketoester functionality and analyzed their self-assembled dimers in the solid state, focusing on O⋯π-hole tetrel bonding interactions (Ahmed et al., 2020).
Synthesis of Novel Compounds : Ghassemzadeh, Fallahnedjad, Heravi, and Neumüller (2008) reported the synthesis of new silver(I) and palladium(II) complexes containing 1,2,4-triazole moieties, providing insights into their infrared spectroscopy and elemental analyses (Ghassemzadeh, Fallahnedjad, Heravi, & Neumüller, 2008).
Supramolecular Interactions : Schulze and Schubert (2014) discussed the diverse supramolecular interactions of 1,2,3-triazoles, highlighting their applications in supramolecular and coordination chemistry due to their unique properties (Schulze & Schubert, 2014).
作用機序
将来の方向性
特性
IUPAC Name |
(1-ethyltriazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-8-3-5(4-9)6-7-8/h3,9H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWWLNDIWCIGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77177-22-1 |
Source


|
| Record name | (1-ethyl-1H-1,2,3-triazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-ethoxyphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3001441.png)



![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3001445.png)

![4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3001450.png)


![3-(2-chlorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3001454.png)


![[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B3001457.png)